molecular formula C13H12N4O B2703127 6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide CAS No. 328542-09-2

6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide

Cat. No. B2703127
CAS RN: 328542-09-2
M. Wt: 240.266
InChI Key: XGDAYPNVUDKBHL-SXGWCWSVSA-N
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Description

The compound “6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a carboxamide group, which is a functional group consisting of a carbonyl (RR’C=O) and an amine (NR2) linked together .


Synthesis Analysis

While specific synthesis methods for this compound are not available, carboxamide derivatives can generally be synthesized through the reaction of an amine with a carboxylic acid or its derivative . The exact method would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent atoms and the bonds between them. The pyridine ring, due to its aromatic nature, would contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine ring and the carboxamide group. Pyridine is a basic compound and can participate in a variety of chemical reactions . The carboxamide group can also undergo various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could contribute to its basicity, while the carboxamide group could influence its solubility in water .

Scientific Research Applications

properties

IUPAC Name

6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-10-5-6-11(8-15-10)13(18)17-16-9-12-4-2-3-7-14-12/h2-9H,1H3,(H,17,18)/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDAYPNVUDKBHL-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662147
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide

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